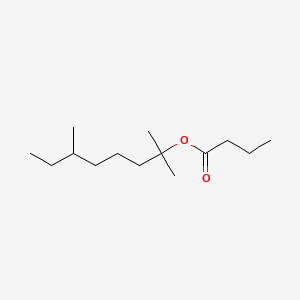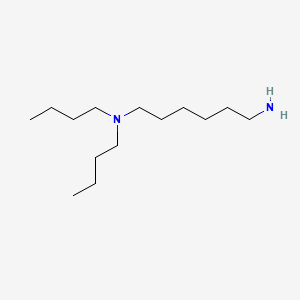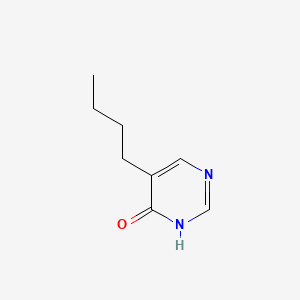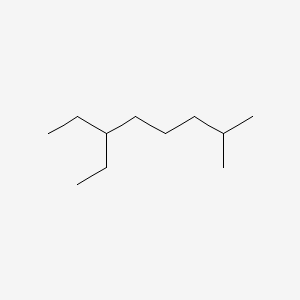
6-Ethyl-2-methyloctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-2-methyloctane is an organic compound with the molecular formula C11H24. It is a branched alkane, which means it is a hydrocarbon with a chain of carbon atoms that includes branches. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting only of carbon and hydrogen atoms connected by single bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-methyloctane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as 2-methyloctane, with an ethylating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of petrochemical feedstocks. The process often includes the separation and purification of the desired compound from a mixture of hydrocarbons through distillation and other refining techniques .
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyl-2-methyloctane, like other alkanes, primarily undergoes reactions characteristic of saturated hydrocarbons. These include:
Combustion: Complete combustion in the presence of excess oxygen produces carbon dioxide and water.
Halogenation: Reaction with halogens, such as chlorine or bromine, under UV light to form haloalkanes.
Cracking: Breaking down larger molecules into smaller ones, often using heat and catalysts.
Common Reagents and Conditions
Oxidation: Typically requires a strong oxidizing agent, such as potassium permanganate or chromic acid.
Reduction: Involves the use of reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions often use halogens like chlorine or bromine under UV light.
Major Products Formed
Combustion: Carbon dioxide and water.
Halogenation: Haloalkanes, such as 6-chloro-2-methyloctane.
Cracking: Smaller alkanes and alkenes.
Applications De Recherche Scientifique
6-Ethyl-2-methyloctane has various applications in scientific research, including:
Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: Investigated for its role in biological systems and its presence in certain biological samples.
Medicine: Explored for its potential effects and interactions with biological molecules.
Industry: Utilized in the formulation of certain industrial products and as a component in fuel research.
Mécanisme D'action
The mechanism of action of 6-Ethyl-2-methyloctane involves its interactions at the molecular level. As an alkane, it is relatively inert, but it can participate in reactions under specific conditions. The molecular targets and pathways involved depend on the type of reaction it undergoes. For example, in combustion, it reacts with oxygen to produce energy, carbon dioxide, and water .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyloctane: A similar branched alkane with one fewer ethyl group.
2-Ethylhexane: Another branched alkane with a different branching pattern.
3-Ethyl-2-methylpentane: A smaller branched alkane with a similar structure.
Uniqueness
6-Ethyl-2-methyloctane is unique due to its specific branching pattern, which affects its physical and chemical properties. This uniqueness can influence its reactivity, boiling point, and other characteristics compared to similar compounds .
Propriétés
Numéro CAS |
62016-19-7 |
|---|---|
Formule moléculaire |
C11H24 |
Poids moléculaire |
156.31 g/mol |
Nom IUPAC |
6-ethyl-2-methyloctane |
InChI |
InChI=1S/C11H24/c1-5-11(6-2)9-7-8-10(3)4/h10-11H,5-9H2,1-4H3 |
Clé InChI |
AZXGABNJUBNOHW-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


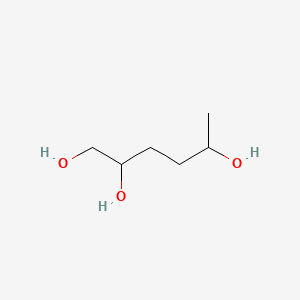
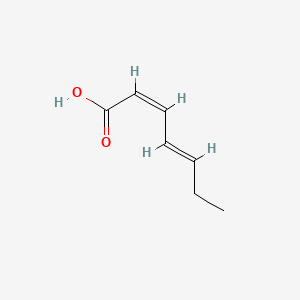

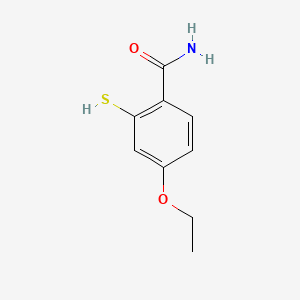

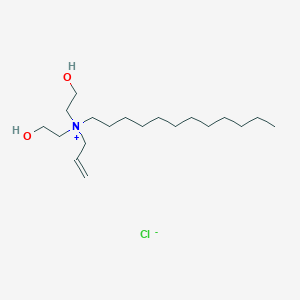
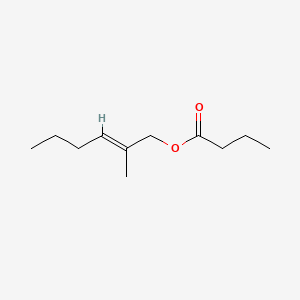
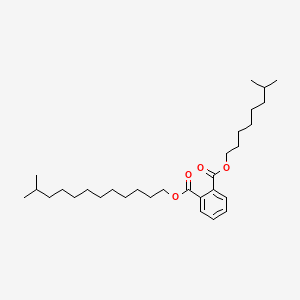
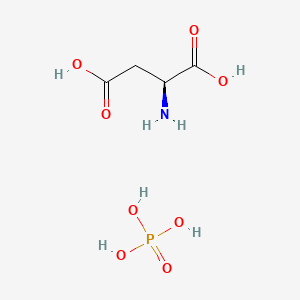
![N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide](/img/structure/B12658664.png)
